molecular formula C15H16ClN3O2S B2894506 (5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1211159-44-2

(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2894506
M. Wt: 337.82
InChI Key: NBHQPEPKIPSHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with a specific chemical structure . It is related to a class of compounds that have shown a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophenyl group, a cyclopropyl group, an oxadiazolyl group, and a piperidinyl group . These groups contribute to the overall properties of the molecule .


Physical And Chemical Properties Analysis

This compound is described as a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available literature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural similarities, such as various substituted benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents. For instance, the synthesis of pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).

Structural Characterization and Anticancer Potential

Research on structurally related compounds has also explored their anticancer potential. For example, the discovery of apoptosis inducers through the synthesis of 1,2,4-oxadiazoles has shown activity against breast and colorectal cancer cell lines, providing a pathway for the development of novel anticancer agents. The molecular target identified in these studies is TIP47, an IGF II receptor binding protein, which underscores the importance of identifying molecular targets to design more effective anticancer therapies (Zhang et al., 2005).

Antitubercular Activities

Another area of research involves the synthesis of cyclopropyl methanones with antitubercular activities. These studies have shown promising results against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting the potential of these compounds in addressing the challenge of tuberculosis treatment (Bisht et al., 2010).

GPR7 Antagonists

The synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) have been reported, showcasing the potential of these compounds in therapeutic applications. The identification of potent antagonists through structural modification exemplifies the importance of chemical synthesis in drug discovery (Romero et al., 2012).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-4-3-11(22-12)15(20)19-7-5-10(6-8-19)14-18-17-13(21-14)9-1-2-9/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHQPEPKIPSHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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